![molecular formula C23H20ClN5O2 B2908809 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-38-2](/img/structure/B2908809.png)
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with a complex structure, characterized by the presence of a triazole ring, a benzyl group, and an amine linkage. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne, under copper(I) catalysis (Click Chemistry).
Introduction of the benzyloxyphenylamine group via nucleophilic substitution reactions.
Coupling of the resulting intermediate with 4-chlorobenzylamine under mild reaction conditions to afford the final product.
Industrial Production Methods
Industrial synthesis of this compound would likely focus on optimizing each step for high yield and purity. This might include the use of automated continuous flow reactors for the click reaction, followed by purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: : The phenyl groups can undergo oxidation in the presence of strong oxidizing agents.
Reduction: : The triazole ring is relatively stable, but specific substituents may be reduced under suitable conditions.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: : Employment of reducing agents such as sodium borohydride (NaBH₄) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Conditions often involve organic solvents and mild bases, such as dimethylformamide (DMF) and triethylamine (TEA).
Major Products Formed
The reaction products depend on the specific reactants and conditions. Typical products may include modified triazole derivatives, oxidized benzyl groups, or dechlorinated aromatic rings.
Applications De Recherche Scientifique
5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide has diverse scientific applications, including:
Chemistry: : Used as a building block for more complex organic molecules and in click chemistry reactions.
Biology: : Studied for its potential as a pharmacophore in drug design, particularly for its interaction with biological targets.
Medicine: : Investigated for potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: : Potential use in the development of novel materials or as a chemical intermediate in manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and its substituents may bind to active sites on proteins, influencing their function. Pathways affected could include signal transduction, gene expression, or metabolic processes, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Comparing 5-{[4-(benzyloxy)phenyl]amino}-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide to other similar compounds highlights its uniqueness:
Similar Compounds: : Other 1,2,3-triazole derivatives with different substituents.
Uniqueness: : This compound's specific combination of a benzyloxyphenylamine group and a chlorobenzyl group imparts unique reactivity and biological activity.
Conclusion
This compound is a compound of significant interest across various scientific disciplines
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-(4-phenylmethoxyanilino)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O2/c24-18-8-6-16(7-9-18)14-25-23(30)21-22(28-29-27-21)26-19-10-12-20(13-11-19)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,25,30)(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRDYPQMTLYOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NNN=C3C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide](/img/structure/B2908727.png)
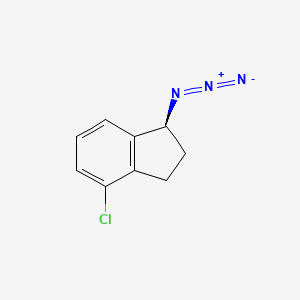
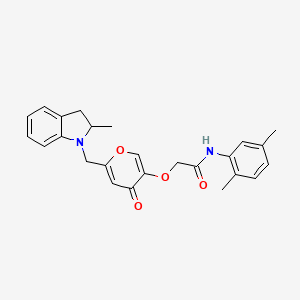
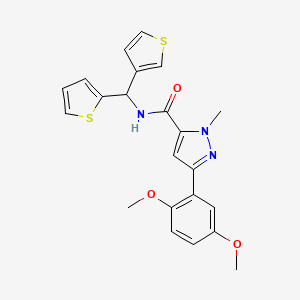
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908733.png)
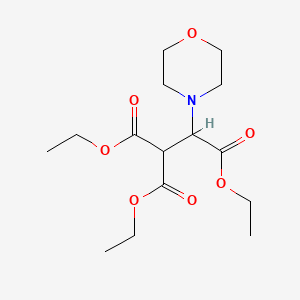
![N-cyclohexyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2908736.png)
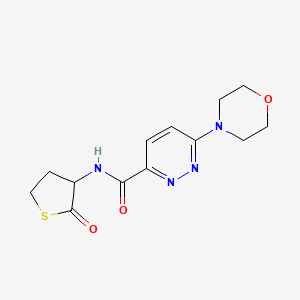
![N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2908741.png)
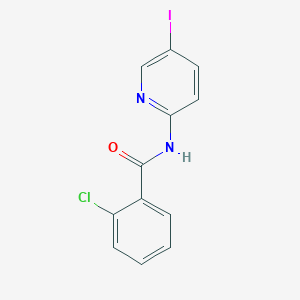
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2908743.png)
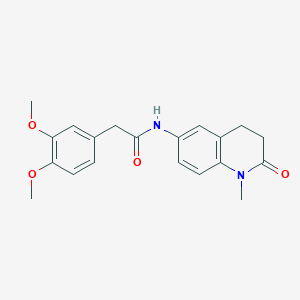
![Ethyl 4-((2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2908746.png)

